Radicalic Ethoxycarbonylation Yield: Iodo Exceeds Chloro by >2-Fold
In a head-to-head comparison under identical radicalic ethoxycarbonylation conditions (ethyl pyruvate oxyhydroperoxide, H₂SO₄/toluene two-phase system), the 3-iodo-6-methyl substrate affords the target diester in 94% isolated yield, whereas the 3-chloro-6-methyl analog yields only approximately 40% [1]. This >2-fold improvement directly translates into lower raw-material consumption, reduced waste, and higher throughput for multi-step syntheses.
| Evidence Dimension | Isolated yield of diethyl 3-halo-6-methylpyridazine-4,5-dicarboxylate |
|---|---|
| Target Compound Data | 94% |
| Comparator Or Baseline | Diethyl 3-chloro-6-methylpyridazine-4,5-dicarboxylate: ~40% |
| Quantified Difference | ~54 percentage points (2.35×) |
| Conditions | Ethyl pyruvate oxyhydroperoxide, H₂SO₄, toluene, two-phase system |
Why This Matters
For procurement, this yield advantage means that a given quantity of the iodo starting material produces more than twice the amount of product compared to the chloro analog, significantly lowering the cost per mole of advanced intermediate in a synthetic campaign.
- [1] Haider, N.; Käferböck, J. Radicalic Ethoxycarbonylation of 3-Iodopyridazines: An Efficient Access to Tri- and Tetrasubstituted Pyridazines. Heterocycles 2000, 53 (11), 2527–2534. DOI: 10.3987/COM-00-9004. View Source
